molecular formula C16H13N5O4 B098986 2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 15866-36-1

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No. B098986
CAS RN: 15866-36-1
M. Wt: 339.31 g/mol
InChI Key: ULPPOWQPJBUQOF-UHFFFAOYSA-N
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Description

This compound is a complex with a molecular formula of C36H21CrN8O11S.2Na . It is also related to a compound known as Amines, C10-14-branched and linear alkyl, bis [2,4-dihydro-4- [ (2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato (2-)]chromate (1-) with a CAS No.: 84961-40-0 .


Synthesis Analysis

The synthesis of such compounds often involves the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties has been discussed in the literature .


Molecular Structure Analysis

The molecular structure of this compound is complex. The IUPAC name for a similar compound is disodium [2,4-dihydro-4- [ (2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato (2-)] [3-hydroxy-4- [ (2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato (3-)]chromate (2-) .


Physical And Chemical Properties Analysis

The compound has a density of 1.268 at 20℃, a vapor pressure of 0Pa at 25℃, and a water solubility of 3.54g/L at 20℃ . Its LogP value is 0.581 at 20℃ .

Safety And Hazards

The compound is associated with hazard statements H302 and H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary statements include P264, P270, P301+P312, P330, and P501, advising to avoid release to the environment .

properties

IUPAC Name

4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22/h2-9,15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPPOWQPJBUQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193264
Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
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Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

CAS RN

15866-36-1
Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
Source CAS Common Chemistry
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Record name 2,4-Dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 4-(2-Hydroxy-4-nitrophenylazo)-1-phenyl-3-methylpyrazolone
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Record name 2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
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